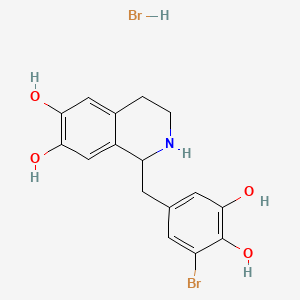

5'-Bromo-norlaudanosoline Hydrobromide

Description

5’-Bromo-norlaudanosoline Hydrobromide (CAS: 72258-95-8) is a brominated derivative of norlaudanosoline, a pivotal intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids such as morphine and codeine . Its molecular formula is C₁₆H₁₆Br₂NO₄, with a molecular weight of 447.12 g/mol. Structurally, it features a bromine atom at the 5’ position of the norlaudanosoline backbone, distinguishing it from positional isomers like 6’-Bromo-norlaudanosoline Hydrobromide .

The compound is commercially available in small quantities (e.g., 5 mg for $275) and is primarily utilized in research settings to study alkaloid biosynthesis pathways . Its hydrobromide salt form enhances solubility, facilitating its use in vitro assays and synthetic chemistry applications.

Properties

Molecular Formula |

C16H17Br2NO4 |

|---|---|

Molecular Weight |

447.12 g/mol |

IUPAC Name |

1-[(3-bromo-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |

InChI |

InChI=1S/C16H16BrNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H |

InChI Key |

CWGBKXFYXALNBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Br)O)O.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of 5'-Bromo-norlaudanosoline Hydrobromide generally follows a multistep synthetic pathway:

- Starting Material: Norlaudanosoline (1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol)

- Key Step: Selective bromination at the 5' position on the aromatic ring

- Final Step: Formation of the hydrobromide salt to enhance compound stability and solubility

Bromination Step

The core reaction is the regioselective bromination of norlaudanosoline to introduce the bromine atom specifically at the 5' position. This step requires careful control of reagents, solvent, temperature, and reaction time to avoid polybromination or substitution at undesired positions.

- Common Brominating Agents:

- Molecular bromine (Br₂)

- N-bromosuccinimide (N-bromosuccinimide, NBS)

- Typical Solvents:

- Dichloromethane (CH₂Cl₂)

- Acetic acid (CH₃COOH)

- Reaction Conditions:

- Low to moderate temperatures (0 °C to room temperature)

- Stirring under inert atmosphere to prevent oxidation side reactions

Cyclization and Salt Formation

Following bromination, the intermediate may undergo cyclization steps if starting from phenethylamine precursors, although in many cases norlaudanosoline is pre-formed. The final product is converted into its hydrobromide salt by treatment with hydrobromic acid (HBr), which improves the compound's crystalline properties and stability.

Industrial Scale Preparation

Industrial synthesis mirrors laboratory methods but involves:

- Larger reaction vessels with precise control of parameters (temperature, reagent addition rate)

- Use of continuous or batch reactors for bromination

- Purification by column chromatography or recrystallization to achieve high purity (>95%)

- Quality control by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | NBS or Br₂ in CH₂Cl₂ or AcOH, 0–25 °C | Regioselective bromination at 5' position; avoid excess bromine to prevent polybromination |

| Cyclization | If required, acid/base catalysis | Formation of tetrahydroisoquinoline ring if starting from precursors |

| Salt Formation | Hydrobromic acid (HBr) | Converts free base to hydrobromide salt for stability |

Characterization Techniques

To confirm the successful preparation and purity of 5'-Bromo-norlaudanosoline Hydrobromide, the following analytical methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to verify bromine substitution pattern and aromatic proton environment.

- Mass Spectrometry (MS): High-resolution mass spectrometry to confirm molecular weight (expected 447.12 g/mol).

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and UV detection.

- X-ray Crystallography: If single crystals are obtained, to determine absolute configuration and confirm structure.

- Infrared Spectroscopy (IR): To detect functional groups and confirm hydrobromide salt formation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₆H₁₇Br₂NO₄ |

| Molecular Weight | 447.12 g/mol |

| Brominating Agents | Bromine (Br₂), N-bromosuccinimide (NBS) |

| Solvents | Dichloromethane, Acetic acid |

| Temperature Range | 0 °C to room temperature |

| Purification Methods | Column chromatography, recrystallization |

| Yield Range | 60–85% (literature for related compounds) |

| Purity | >95% (confirmed by HPLC) |

Research and Practical Notes

- The regioselectivity of bromination is critical; reaction conditions must be optimized to minimize side reactions.

- Hydrobromide salt formation enhances compound stability and facilitates handling.

- The bromine substituent at the 5' position alters chemical reactivity, enabling further functionalization via substitution or redox reactions.

- This compound serves as a useful intermediate in the synthesis of complex benzylisoquinoline alkaloids and for studying enzyme mechanisms in alkaloid biosynthesis.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the brominated compound back to norlaudanosoline or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Norlaudanosoline and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in the biosynthesis of alkaloids and other natural products.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 5’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Norlaudanosoline Derivatives

Key Differences :

Table 2: Comparison with Other Hydrobromide Salts

| Compound | Primary Use | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 5’-Bromo-norlaudanosoline HBr | Alkaloid biosynthesis research | 447.12 | Brominated tetrahydroisoquinoline |

| Eletriptan HBr | Migraine treatment (5-HT1B/1D agonist) | 462.43 | Indole derivative with sulfonyl group |

| Dextromethorphan HBr | Cough suppression | 370.33 | Morphinan backbone |

| Pyridine HBr | Catalyst in organic synthesis | 160.01 | Simple aromatic base with HBr |

Key Insights :

- Its complex tetrahydroisoquinoline structure contrasts with simpler salts like Pyridine HBr, which serve as catalysts or buffers .

Q & A

Q. What are the established synthetic routes for 5'-Bromo-norlaudanosoline Hydrobromide, and how do their yields and purities compare?

The synthesis of 5'-Bromo-norlaudanosoline Hydrobromide typically involves bromination of norlaudanosoline followed by hydrobromide salt formation. Key steps include regioselective bromination at the 5'-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Purification is achieved via recrystallization or chromatography. For related hydrobromide salts, yields range from 60–85%, with purity >95% confirmed by HPLC . Comparative studies on alternative methods, such as direct coupling of brominated intermediates, are recommended to optimize efficiency .

Q. How is 5'-Bromo-norlaudanosoline Hydrobromide characterized to confirm its structural integrity and purity?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to verify bromine substitution and aromatic proton environments.

- Mass spectrometry (HRMS) for molecular weight validation (expected m/z: 447.12 for C₁₆H₁₆Br₂NO₄).

- HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) and resolve degradation products .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What role does 5'-Bromo-norlaudanosoline Hydrobromide play in the biosynthesis of benzylisoquinoline alkaloids?

As a norlaudanosoline derivative, this compound serves as a precursor in the biosynthesis of morphinan alkaloids (e.g., morphine) and benzylisoquinoline derivatives. The bromine substitution at the 5'-position may alter enzymatic recognition, enabling studies on pathway regulation or engineering novel analogs. In vitro assays with methyltransferase or cytochrome P450 enzymes can elucidate its metabolic fate .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacological data when evaluating 5'-Bromo-norlaudanosoline Hydrobromide's bioactivity?

Contradictions in bioactivity data (e.g., variable IC₅₀ values) are addressed through:

- Dose-response standardization : Testing across multiple concentrations (e.g., 1 nM–100 µM) in replicated experiments.

- Model diversification : Comparing in vitro (cell-based assays) and in vivo (rodent models) results. For example, cardioprotective activity in hypoxia models may require validation against reference drugs like Levocarnitine .

- Mechanistic studies : Assessing off-target effects via kinase profiling or transcriptomic analysis to rule out nonspecific interactions .

Q. What experimental strategies are employed to study the interaction of 5'-Bromo-norlaudanosoline Hydrobromide with biological macromolecules?

Key methodologies include:

- Surface Plasmon Resonance (SPR) : Quantifying binding affinity (KD) with immobilized receptors (e.g., opioid receptors).

- Molecular docking simulations : Predicting binding poses using software like AutoDock Vina, guided by crystallographic data of homologous proteins.

- Isothermal Titration Calorimetry (ITC) : Measuring thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Fluorescence quenching assays : Monitoring conformational changes in proteins upon compound binding .

Q. How can structural modifications of 5'-Bromo-norlaudanosoline Hydrobromide enhance its specificity in target binding?

Structure-activity relationship (SAR) studies focus on:

- Positional isomerism : Comparing 5'-, 6'-, and 7'-bromo analogs to identify optimal substitution sites for receptor affinity.

- Functional group additions : Introducing methyl, methoxy, or hydroxyl groups to improve solubility or hydrogen-bonding interactions.

- Stereochemical optimization : Synthesizing enantiomers to assess chiral specificity, as seen in related hydrobromide salts .

- Prodrug design : Masking polar groups (e.g., esterification) to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activities of 5'-Bromo-norlaudanosoline Hydrobromide across studies?

Discrepancies may arise from:

- Experimental variability : Differences in cell lines (e.g., HEK293 vs. CHO) or animal strains (Swiss albino vs. C57BL/6).

- Purity issues : Impurities >2% (e.g., de-brominated byproducts) can skew results, necessitating rigorous QC via HPLC .

- Context-dependent activity : Hypoxia-selective effects observed in smooth muscle models may not translate to neuronal systems .

Resolution requires meta-analysis of raw data, cross-validation with orthogonal assays, and transparent reporting of experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.